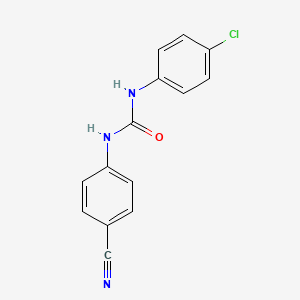

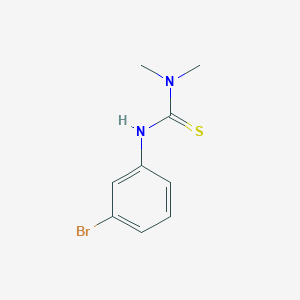

![molecular formula C18H25N3O2S B5504328 2-烯丙基-3-氧代-N-(2-噻吩基甲基)-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺](/img/structure/B5504328.png)

2-烯丙基-3-氧代-N-(2-噻吩基甲基)-2,9-二氮杂螺[5.5]十一烷-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, including [5+1] double Michael addition reactions. A method developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives employs cascade cyclization of N,N-dimethylbarbituric acid with diaryldivinylketones in the presence of diethylamine at ambient temperature, yielding products with excellent yields (Islam et al., 2017). Similarly, catalyst-free synthesis approaches have been developed for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, demonstrating the efficiency and versatility of these synthetic routes (Aggarwal et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including "2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide," is often elucidated using NMR and X-ray crystallographic techniques. These studies reveal that the cyclohexanone unit within the spirocycles typically prefers a chair conformation, with intermolecular hydrogen bonding and π–π stacking interactions playing crucial roles in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, reflecting their rich chemical properties. For instance, their synthesis from 1,5-diaryl-1,4-pentadien-3-ones and barbituric acids underlines their reactivity towards nucleophilic addition and cyclization reactions (Ahmed et al., 2005). Moreover, the electrochemical properties of these compounds have been explored, demonstrating their potential in redox reactions and highlighting their versatility in synthetic chemistry (Abou-Elenien et al., 1991).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of various substituents can significantly affect these properties, as demonstrated in studies involving the synthesis and characterization of these compounds. The solvatochromic analysis and TDDFT calculations provide insights into their photophysical behavior, indicating the impact of solvent polarity on their optical properties (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives are marked by their reactivity and functional group transformations. These compounds serve as versatile intermediates in organic synthesis, facilitating the construction of complex molecular architectures. Their reactivity with various electrophiles and nucleophiles showcases the broad utility of these spirocyclic compounds in medicinal chemistry and drug discovery (Cordes et al., 2013).

科学研究应用

合成和结构分析

研究人员已经开发出通过无催化剂双迈克尔加成反应合成含氮螺杂环,包括二氮杂螺[5.5]十一烷衍生物的有效方法。这个过程在短反应时间内产生高质量的化合物,展示了这些分子的结构多功能性和合成可及性 (Aggarwal, Vij, & Khurana, 2014)。此外,二氮杂螺环的微波辅助固相合成证明了高效生成这些化合物的实用性,进一步突出了它们在药物发现和开发中的适用性 (Macleod, Martínez-Teipel, Barker, & Dolle, 2006)。

光物理研究和溶剂化变色分析

二氮杂螺化合物表现出有趣的光物理行为,研究表明它们的斯托克斯位移随着溶剂极性的增加而增加。这种溶剂化变色现象通过各种方法进行分析,表明在新型光学材料和传感器的开发中具有潜在的应用 (Aggarwal & Khurana, 2015)。

电化学性质

二氮杂螺[5.5]十一烷-3,5-二酮的电化学研究揭示了独特的氧化还原行为,提供了对其在电化学应用和氧化还原活性材料设计中的潜在用途的见解 (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991)。

生物活性及治疗潜力

二氮杂螺[5.5]十一烷衍生物的探索揭示了它们在解决各种健康状况方面的潜力。例如,已发现某些衍生物具有降压特性,这表明了一种管理高血压的新方法 (Clark et al., 1983)。此外,对其抗惊厥特性的研究为开发新的抗癫痫药物提供了有希望的线索 (Aboul-Enein et al., 2014)。

作用机制

属性

IUPAC Name |

3-oxo-2-prop-2-enyl-N-(thiophen-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-2-9-21-14-18(6-5-16(21)22)7-10-20(11-8-18)17(23)19-13-15-4-3-12-24-15/h2-4,12H,1,5-11,13-14H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKMJKDFDIGHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2(CCC1=O)CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)

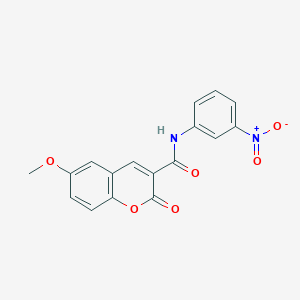

![ethyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5504258.png)

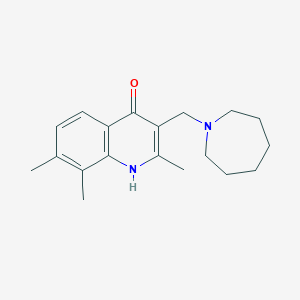

![4-(diethylamino)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5504276.png)

![9-[3-(2-aminoethyl)benzyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5504289.png)

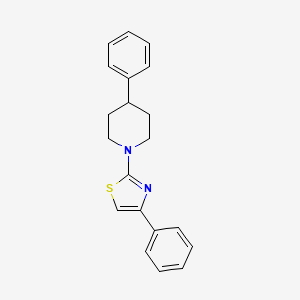

![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5504305.png)

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)

![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)